molecular formula C9H11N B3174024 3-(5-Methyl-2-pyridyl)-1-propene CAS No. 951887-10-8

3-(5-Methyl-2-pyridyl)-1-propene

Cat. No.: B3174024
CAS No.: 951887-10-8
M. Wt: 133.19 g/mol
InChI Key: KIJZRSOWPPYMAV-UHFFFAOYSA-N
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Description

3-(5-Methyl-2-pyridyl)-1-propene, identified by CAS number 951887-10-8, is a high-purity chemical compound offered at a minimum of 97% purity . This organic building block has a molecular formula of C 9 H 11 N and a molecular weight of 133.19 g/mol . Its structure, defined by the canonical SMILES string C=CCc1ccc(C)nc1, features a pyridine ring substituted with a methyl group and a propenyl chain, making it a versatile intermediate for synthetic chemistry . This compound is valued in research and development, particularly in the pharmaceutical industry, for the synthesis of more complex molecules. Researchers utilize it as a key scaffold or precursor in constructing active pharmaceutical ingredients (APIs) and other specialized organic materials. Its structure is a common motif in medicinal chemistry. Please note that this compound is designated For Research Use Only and is not intended for diagnostic or therapeutic applications . It is classified as harmful and an irritant. Researchers must observe the stated safety precautions, including wearing protective gloves and eye protection, and use the compound only in a well-ventilated area .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-prop-2-enylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-3-4-9-6-5-8(2)7-10-9/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJZRSOWPPYMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601296836
Record name 5-Methyl-2-(2-propen-1-yl)pyridine
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Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951887-10-8
Record name 5-Methyl-2-(2-propen-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951887-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(2-propen-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity Profiles and Mechanistic Investigations of 3 5 Methyl 2 Pyridyl 1 Propene

Electrophilic and Nucleophilic Reactions of the Terminal Alkene Moiety

The terminal propene group is susceptible to a variety of reactions typical of alkenes, including additions, polymerizations, and oxidations.

Addition Reactions: Hydrogenation, Halogenation, Hydroboration-Oxidation

Hydrogenation: The double bond of the propene unit can be readily reduced to a single bond through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas (H₂). The reaction saturates the alkene, yielding 3-(5-methyl-2-pyridyl)propane.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond proceeds via an electrophilic addition mechanism. chemistryguru.com.sg The pi electrons of the alkene attack the halogen, forming a cyclic halonium ion intermediate. Subsequent nucleophilic attack by the halide ion results in the formation of a dihaloalkane. For instance, reaction with bromine would yield 1,2-dibromo-3-(5-methyl-2-pyridyl)propane. The reactivity order for halogens is generally F₂ > Cl₂ > Br₂ > I₂. unacademy.com

Hydroboration-Oxidation: This two-step reaction provides a method for the anti-Markovnikov hydration of the alkene. masterorganicchemistry.comkhanacademy.orgyoutube.com In the first step, borane (B79455) (BH₃), often in the form of a complex with tetrahydrofuran (B95107) (THF), adds across the double bond. The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. Subsequent oxidation of the resulting organoborane with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group. masterorganicchemistry.com This process yields 3-(5-methyl-2-pyridyl)propan-1-ol, demonstrating regioselectivity that is opposite to that of acid-catalyzed hydration. masterorganicchemistry.comyoutube.comyoutube.comdoubtnut.com

ReactionReagentsProductKey Feature
HydrogenationH₂, Pd/C or PtO₂3-(5-methyl-2-pyridyl)propaneSaturation of the double bond
Halogenation (e.g., Bromination)Br₂1,2-dibromo-3-(5-methyl-2-pyridyl)propaneAddition of two halogen atoms
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH3-(5-methyl-2-pyridyl)propan-1-olAnti-Markovnikov addition of H and OH

Polymerization Behavior of the Propene Unit

The propene moiety of 3-(5-methyl-2-pyridyl)-1-propene can undergo polymerization through various mechanisms, including coordination, free radical, and controlled radical polymerization.

Coordination polymerization, particularly using Ziegler-Natta and metallocene catalysts, is a primary method for polymerizing alpha-olefins like propene. uomosul.edu.iquomustansiriyah.edu.iqslideshare.net

Ziegler-Natta Catalysis: These catalysts, typically composed of a transition metal halide (e.g., TiCl₄) and an organoaluminum compound (e.g., triethylaluminum), can produce stereoregular polymers. uomosul.edu.iquomustansiriyah.edu.iqwikipedia.org The polymerization mechanism involves the coordination of the alkene monomer to the transition metal center, followed by insertion into the metal-carbon bond. wikipedia.org This process allows for control over the polymer's tacticity (isotactic, syndiotactic, or atactic). uomustansiriyah.edu.iqwikipedia.org

Metallocene Catalysis: Metallocene catalysts, which are organometallic compounds containing a transition metal sandwiched between cyclopentadienyl (B1206354) ligands, offer even greater control over polymer architecture. hhu.desoftbeam.netresearchgate.netresearchgate.net By modifying the ligand structure of the metallocene, the properties of the resulting polymer, such as molecular weight and stereochemistry, can be precisely tailored. hhu.deresearchgate.net These catalysts are activated by a cocatalyst, commonly methylaluminoxane (B55162) (MAO). hhu.deresearchgate.net The polymerization with metallocene catalysts is characterized by being a "single-site" catalysis, leading to polymers with narrow molecular weight distributions. hhu.de

While coordination polymerization is common for simple olefins, functionalized monomers can also be polymerized using radical methods.

Free Radical Polymerization: This method involves the use of a radical initiator to generate free radicals that add to the double bond of the monomer, propagating a polymer chain. This technique is less common for producing highly stereoregular polymers from simple alkenes compared to coordination methods.

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer better control over the polymerization process than traditional free radical methods. sigmaaldrich.comnih.gov These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.comnih.gov CRP techniques are particularly useful for creating complex polymer architectures, such as block copolymers. nih.gov

Oxidative Transformations (e.g., Epoxidation, Ozonolysis as a research tool)

Epoxidation: The double bond can be converted to an epoxide ring through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic oxidation with hydrogen peroxide. researchgate.netmdpi.com This reaction proceeds via the electrophilic attack of the peroxy acid on the alkene. The resulting epoxide, 2-(2-(5-methyl-2-pyridyl)ethyl)oxirane, is a versatile intermediate for further synthetic transformations. mdpi.com The epoxidation of alkenes can also be achieved using metal nanoparticle catalysts. technion.ac.il

Ozonolysis: Ozonolysis is a powerful tool for cleaving the double bond. Treatment of the alkene with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) or an oxidative workup (e.g., with hydrogen peroxide) will break the carbon-carbon double bond. A reductive workup would yield 5-methyl-2-pyridinecarboxaldehyde and formaldehyde. This reaction is often used in structural elucidation to identify the position of double bonds within a molecule.

ReactionReagentsProduct(s)Key Feature
Epoxidationm-CPBA or H₂O₂/catalyst2-(2-(5-methyl-2-pyridyl)ethyl)oxiraneFormation of a three-membered epoxide ring
Ozonolysis (Reductive Workup)1. O₃ 2. DMS5-methyl-2-pyridinecarboxaldehyde and FormaldehydeCleavage of the double bond

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic.

The pyridine nitrogen can act as a nucleophile, for instance, by attacking an electrophile. nih.gov The electronic properties of the pyridine ring can be modulated by substituents. Electron-withdrawing groups on the pyridine ring can make a coordinated metal center more electron-deficient and thus more reactive in certain catalytic applications. nih.gov Conversely, the pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609), but it can undergo nucleophilic aromatic substitution, especially if there are good leaving groups on the ring. nih.govrsc.org The presence of the methyl group at the 5-position has a slight electron-donating effect on the ring. The reactivity of the pyridine ring can also be influenced by its participation in the formation of metal complexes, where the nitrogen atom coordinates to a metal center. nih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution compared to benzene. This is due to the electron-withdrawing effect of the nitrogen atom, which reduces the electron density of the aromatic ring. youtube.com Furthermore, under acidic conditions typical for many electrophilic substitution reactions, the pyridine nitrogen can be protonated, further deactivating the ring. youtube.com

When electrophilic substitution does occur, the position of substitution is influenced by the directing effects of the substituents already present on the ring: the methyl group and the propene group. The methyl group is an activating, ortho-, para-director, while the propene group's effect is more complex. The incoming electrophile will preferentially attack the positions that are most activated and least sterically hindered. In the case of this compound, the most likely positions for electrophilic attack are those meta to the nitrogen atom, which is the typical position for substitution on a deactivated pyridine ring. youtube.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. The specific conditions required for these reactions on this compound would need to be determined experimentally, but they are expected to be harsher than those required for benzene.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionPredicted ReactivityRationale
C-3LowSteric hindrance from the propene group.
C-4ModerateMeta to the nitrogen and ortho to the methyl group.
C-6LowOrtho to the deactivating nitrogen atom.

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a feasible reaction pathway, particularly when the ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org In the case of this compound, the pyridine ring itself is not sufficiently activated for nucleophilic attack. However, if an activating group, such as a nitro group or a halogen, were introduced onto the ring, nucleophilic substitution could occur.

The mechanism for SNAr reactions on activated pyridines typically involves the addition of a nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing group. The subsequent departure of a leaving group restores the aromaticity of the ring. libretexts.orglibretexts.org The rate of these reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent.

For this compound, a hypothetical SNAr reaction could involve the displacement of a halide from an activated derivative by a nucleophile such as an alkoxide or an amine. The reaction would likely proceed at the positions ortho or para to the activating group.

Coordination Chemistry of the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a good ligand for coordination with metal ions. cymitquimica.comacademie-sciences.fr This ability to form coordination complexes is a characteristic feature of pyridine and its derivatives. The coordination can occur with a wide variety of transition metals and main group elements.

The formation of a coordination complex involves the donation of the nitrogen's lone pair of electrons to a vacant orbital of the metal ion, forming a coordinate covalent bond. The strength and stability of the resulting complex depend on several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the steric and electronic properties of the pyridine ligand.

In the case of this compound, the presence of the methyl and propene substituents may influence the coordination behavior of the pyridine nitrogen. These groups can exert steric effects that may affect the approach of the metal ion and the geometry of the resulting complex.

Reactions Involving the Pyridine Methyl Group

The methyl group attached to the pyridine ring at the 5-position is susceptible to a variety of chemical transformations. Due to the electron-withdrawing nature of the pyridine ring, the C-H bonds of the methyl group are more acidic than those of a methyl group on a benzene ring. This increased acidity allows for deprotonation by a strong base to form a carbanion. This carbanion can then react with various electrophiles, providing a route for the functionalization of the methyl group.

Common reactions involving the methyl group on a pyridine ring include:

Oxidation: The methyl group can be oxidized to a carboxylic acid, an aldehyde, or an alcohol using appropriate oxidizing agents.

Condensation Reactions: The activated methyl group can participate in condensation reactions with aldehydes and ketones, similar to the Claisen-Schmidt condensation.

Halogenation: Under radical conditions, the methyl group can be halogenated.

The specific reaction conditions for these transformations on this compound would need to be optimized, but the general reactivity patterns of methylpyridines provide a good starting point.

Intramolecular Cyclization and Rearrangement Pathways

The presence of both a pyridine ring and a propene group in this compound allows for the possibility of intramolecular cyclization and rearrangement reactions. These reactions can lead to the formation of new heterocyclic ring systems.

One potential pathway is an intramolecular electrophilic attack of the double bond of the propene group onto the pyridine ring. This type of reaction, often catalyzed by a strong acid, could lead to the formation of a fused ring system. The regioselectivity of such a cyclization would depend on the relative stability of the possible carbocation intermediates.

Another possibility is a rearrangement of the propene group, potentially catalyzed by a transition metal. Such rearrangements could lead to the formation of isomers with the double bond in a different position or to more complex structural reorganizations. The specific outcome of any attempted cyclization or rearrangement would be highly dependent on the reaction conditions employed.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful tool for investigating the reaction mechanisms of molecules like this compound. academie-sciences.fr Using methods such as density functional theory (DFT), it is possible to model the potential energy surface of a reaction and to identify the structures of reactants, products, intermediates, and transition states.

These computational studies can provide valuable insights into the feasibility of a proposed reaction pathway, the relative energies of different isomers, and the factors that control the regioselectivity and stereoselectivity of a reaction. For example, computational methods could be used to predict the most likely site of electrophilic attack on the pyridine ring or to investigate the mechanism of a potential intramolecular cyclization.

Transition State Characterization and Energy Profile Analysis

A key aspect of computational reaction mechanism studies is the characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical structure for determining the rate of a reaction. By locating and characterizing the transition state for a particular reaction step, it is possible to calculate the activation energy, which is a measure of the energy barrier that must be overcome for the reaction to occur. nih.gov

Role of Intermediates in Reaction Progression

The reaction progression of this compound is significantly influenced by the formation of key reactive intermediates, particularly in transition metal-catalyzed reactions. The structure of this compound, featuring both a nucleophilic pyridine ring and a reactive allyl group, allows for the formation of several types of intermediates that dictate the final product distribution. Mechanistic investigations, primarily in the context of palladium-catalyzed cross-coupling reactions, have shed light on the nature of these transient species and their impact on the reaction pathway.

In palladium-catalyzed allylation reactions, a critical intermediate is the π-allyl palladium complex. ucmerced.edu This complex is typically formed through the oxidative addition of a palladium(0) catalyst to the allylic system of this compound or a derivative thereof. The coordination of the palladium to the double bond of the propene tail facilitates this activation. The pyridine moiety can also play a crucial role by coordinating to the metal center, thereby influencing the stability and reactivity of the intermediate. researchgate.net

A plausible mechanistic pathway involves the initial formation of an N-allyl pyridinium (B92312) salt, which then undergoes base-mediated deprotonation to form a highly nucleophilic alkylidene dihydropyridine (B1217469) intermediate. nih.gov This intermediate is central to the subsequent steps of the catalytic cycle. The transfer of the allyl group is believed to occur via the reaction of this nucleophilic dihydropyridine with a (π-allyl)Pd(II) electrophile. nih.gov This step regenerates an N-allyl pyridinium cation, and subsequent oxidative addition of Pd(0) to this activated allyl group leads to the liberation of the final pyridine product and turnover of the catalyst. nih.gov

The nature of the intermediates can be summarized in the following table:

Intermediate TypeDescriptionRole in Reaction Progression
π-Allyl Palladium Complex A complex where the allyl group of the substrate is coordinated to a palladium metal center. ucmerced.eduFacilitates nucleophilic attack on the allyl group, leading to cross-coupling products. The stereochemistry of the final product is often determined at this stage.
N-Allyl Pyridinium Salt Formed by the alkylation of the pyridine nitrogen with an allylic electrophile.Activates the picolyl position for deprotonation, leading to the formation of the alkylidene dihydropyridine intermediate. nih.gov
Alkylidene Dihydropyridine A highly nucleophilic species generated by the deprotonation of the N-allyl pyridinium salt. nih.govActs as the key nucleophile that attacks the (π-allyl)Pd(II) complex, enabling the transfer of the allyl group. nih.gov
Palladium(II) Hydride Species Can be formed via β-hydride elimination from a Pd-alkyl intermediate. ucmerced.eduIn certain reaction pathways, this intermediate can lead to isomerization of the double bond or other side reactions. ucmerced.edu

Detailed research findings indicate that the formation and subsequent reaction of the alkylidene dihydropyridine intermediate are crucial for the successful allylation of the pyridine core. nih.gov The stability and reactivity of this intermediate are influenced by factors such as the nature of the base used for deprotonation and the ligands coordinated to the palladium catalyst. The interplay between these factors allows for control over the reaction's chemoselectivity and regioselectivity. For instance, the choice of phosphine (B1218219) ligands can significantly impact the electronic and steric environment around the palladium center, thereby influencing the rate and outcome of the catalytic cycle. organic-chemistry.org

Furthermore, in reactions involving different coupling partners, such as aryl halides in Suzuki-Miyaura cross-coupling, the reaction mechanism proceeds through a different set of intermediates. In this case, the catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the C-C bond. nih.gov While this compound itself might not be the direct boronic acid partner, its synthesis could involve such cross-coupling reactions where understanding the role of palladacycle intermediates is key.

Advanced Spectroscopic and Analytical Methodologies for Research on 3 5 Methyl 2 Pyridyl 1 Propene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. uobasrah.edu.iq It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR for Carbon Skeleton and Proton Environment Analysis

One-dimensional ¹H and ¹³C NMR spectra are fundamental for establishing the carbon framework and the nature of the proton environments within 3-(5-Methyl-2-pyridyl)-1-propene.

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the propene side chain. The aromatic protons on the pyridine ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns revealing their relative positions. chemicalbook.com The methyl group protons on the pyridine ring would likely appear as a singlet at approximately 2.3-2.5 ppm. The protons of the propene group would exhibit characteristic signals in the olefinic (5.0-6.5 ppm) and allylic (around 3.4 ppm) regions.

The ¹³C NMR spectrum provides information about the different carbon environments. The carbon atoms of the pyridine ring would resonate in the aromatic region (typically 120-160 ppm). The methyl carbon would appear at a higher field (around 18-22 ppm). The sp² hybridized carbons of the propene double bond would be found in the 115-140 ppm range, while the sp³ hybridized methylene (B1212753) carbon would be further upfield.

Hypothetical ¹H and ¹³C NMR Data for this compound
Position¹H Chemical Shift (ppm, multiplicity, J in Hz)¹³C Chemical Shift (ppm)
3-H (Pyridine)~7.4 (d, J=8.0)~137.0
4-H (Pyridine)~7.6 (dd, J=8.0, 2.0)~132.0
6-H (Pyridine)~8.3 (d, J=2.0)~149.0
5-CH₃~2.4 (s)~18.5
1'-CH₂~3.4 (d, J=6.5)~39.0
2'-CH~6.0 (m)~136.0
3'-CH₂~5.1 (m)~116.0

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity between atoms. weizmann.ac.il

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring and within the propene side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique is essential for assigning the carbon signals based on their attached, and often more easily assigned, protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com This is particularly useful for identifying the connection point of the propene chain to the pyridine ring and the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It can help to confirm the stereochemistry and conformation of the molecule, for instance, by showing through-space interactions between the protons of the propene side chain and the pyridine ring.

Solid-State NMR for Polymorphic and Supramolecular Structures

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) can be used to study the compound in its solid form. researchgate.net This is particularly valuable for investigating polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. ssNMR can also provide insights into the formation of supramolecular structures, where molecules of this compound might interact with each other or with other molecules in the solid state. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. digitellinc.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula of a compound. mdpi.com By measuring the mass-to-charge ratio with very high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₁₁N), HRMS would confirm its elemental composition by providing a highly accurate mass measurement.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting fragment ions. youtube.compurdue.edu This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. researchgate.netnih.gov

For this compound, the protonated molecule [M+H]⁺ would be selected in the first stage. In the collision cell, it would undergo fragmentation. The resulting fragment ions would then be analyzed.

Plausible Fragmentation Pathways:

Loss of a methyl radical (•CH₃): This would result in a fragment ion corresponding to the loss of 15 Da.

Cleavage of the propene chain: Fragmentation of the C-C bonds within the propene side chain could lead to various fragment ions, providing evidence for the structure of the side chain.

Ring fragmentation: At higher collision energies, the pyridine ring itself could fragment, yielding characteristic ions.

Plausible MS/MS Fragmentation Data for [C₉H₁₁N+H]⁺
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
134.0964118.0651CH₄[C₈H₈N]⁺
134.0964106.0651C₂H₄[C₇H₈N]⁺
134.096493.0573C₃H₅[C₆H₇N]⁺

By combining the information from these advanced spectroscopic and analytical techniques, a comprehensive and unambiguous characterization of this compound can be achieved.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of molecules by probing their vibrational modes. researchgate.net For this compound, these methods provide a detailed fingerprint, allowing for the unambiguous identification of its key functional groups: the pyridine ring, the methyl group, and the propene chain.

In an IR spectrum, the absorption of infrared radiation corresponds to changes in the dipole moment of the molecule during a vibration. Conversely, Raman spectroscopy detects light scattered from a molecule after it has been excited by a monochromatic laser source; Raman active modes involve a change in the polarizability of the molecule. researchgate.net Together, they provide complementary information.

The key vibrational modes for this compound include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the methyl and propene groups, found in the 3000-2850 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the double bonds in the propene group and the pyridine ring occur in the 1650-1500 cm⁻¹ region. The alkene C=C stretch is usually found around 1640 cm⁻¹.

C-H Bending: Vibrations from the alkene (=C-H) and aromatic (C-H) groups produce characteristic bands in the 1000-650 cm⁻¹ region, which are useful for determining substitution patterns.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic "breathing" and stretching modes. researchgate.netrsc.org For instance, interactions involving the C-N and C=N bonds are common. acs.org

The analysis of these spectral bands, when compared with databases and related literature on substituted pyridines and alkenes, allows for a confident confirmation of the compound's functional group composition. researchgate.netacs.org

Table 1: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch3100 - 3000Pyridine Ring
Alkene =C-H Stretch3080 - 3010Propene
Aliphatic C-H Stretch2980 - 2870Methyl, Propene
Alkene C=C Stretch~1640Propene
Aromatic Ring Stretching (C=C, C=N)1600 - 1450Pyridine Ring
Aliphatic C-H Bend1470 - 1370Methyl, Propene
In-plane Aromatic C-H Bend1300 - 1000Pyridine Ring
Out-of-plane =C-H Bend1000 - 900Propene
Out-of-plane Aromatic C-H Bend900 - 675Pyridine Ring

X-ray Crystallography for Single-Crystal and Powder Diffraction Studies

X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic structure of a crystalline solid. mdpi.com It provides definitive information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice. mdpi.comub.edu

Single-Crystal X-ray Diffraction (SCXRD) analysis would be the definitive method to elucidate the molecular structure of this compound, provided that suitable single crystals can be grown. ub.edubenthamopen.com The process involves mounting a small, high-quality crystal (typically <0.2 mm) and irradiating it with a focused X-ray beam. The resulting diffraction pattern is used to solve and refine the crystal structure, yielding precise atomic coordinates. ub.edumdpi.com For a molecule like this compound, SCXRD could confirm the trans or cis configuration of the propene double bond relative to the pyridine ring and detail any intermolecular interactions, such as π-π stacking between pyridine rings. researchgate.net

Powder X-ray Diffraction (XRPD) is used when single crystals are not available or for analyzing bulk material. ub.edumdpi.com The sample is ground into a fine powder, and the diffraction pattern produced is a fingerprint of the crystalline phase(s) present. ub.edu While XRPD does not typically provide the atomic-level detail of SCXRD, it is invaluable for phase identification, assessing sample purity, and studying polymorphism. researchgate.netub.edu

Table 2: Illustrative Crystallographic Data Obtainable for a Pyridyl Compound

Note: This table is an example based on data for related heterocyclic compounds and represents the type of information that would be obtained from an SCXRD study of this compound. benthamopen.comresearchgate.netnih.gov

ParameterExample ValueDescription
Chemical FormulaC₉H₁₁NMolecular formula of the compound.
Formula Weight133.19 g/mol Molar mass of the compound. riekemetals.com
Crystal SystemMonoclinicOne of the seven crystal systems.
Space GroupP2₁/cThe symmetry group of the crystal.
a (Å)~7.0Unit cell dimension.
b (Å)~8.5Unit cell dimension.
c (Å)~14.0Unit cell dimension.
β (°)~95.0Angle of the unit cell.
Volume (ų)~820Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, various chromatographic methods are essential for its analysis, purification, and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. gcms.cznih.gov In GC, the compound is vaporized and separated from other components in a mixture as it passes through a long capillary column. researchgate.net Separation is based on the compound's boiling point and its interactions with the column's stationary phase.

The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum is a unique fragmentation pattern that acts as a molecular fingerprint, allowing for highly confident identification of the compound by comparing it to spectral libraries. nih.gov GC-MS is therefore used to confirm the identity of the target compound and to identify and quantify any volatile impurities. gcms.cz

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a liquid mobile phase. nih.gov It is particularly useful for assessing the purity of non-volatile or thermally sensitive compounds, but is also widely applied to a broad range of small molecules. For this compound, a reversed-phase HPLC method would typically be employed.

In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound is separated based on its hydrophobicity. HPLC is highly effective for determining the purity of a sample by detecting and quantifying impurities, making it a critical tool for quality control. nih.govnih.gov The area under the chromatographic peak is proportional to the concentration of the compound, allowing for precise quantitative analysis.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size in solution. windows.net While GPC is not used to analyze the small molecule this compound itself, it is an indispensable tool for characterizing polymers that could be synthesized from this monomer. lcms.czwarwick.ac.uk

If this compound were used in a polymerization reaction, GPC would be the primary method to determine the molecular weight distribution of the resulting polymer. researchgate.netresearchgate.net The technique separates polymer chains based on their hydrodynamic volume; larger chains elute from the chromatography column faster than smaller chains. warwick.ac.uk The analysis provides crucial data such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.net

Computational and Theoretical Investigations of 3 5 Methyl 2 Pyridyl 1 Propene

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties from first principles. These methods are instrumental in characterizing the intrinsic features of 3-(5-Methyl-2-pyridyl)-1-propene.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules like this compound. nih.govnih.gov By calculating the electron density, DFT can accurately predict molecular geometries and energies. acs.orgfigshare.com A common approach involves using a functional, such as B3LYP, with a suitable basis set, like 6-311G(d,p), to optimize the molecular structure and determine its electronic properties. nih.govnih.gov

Table 1: Representative Electronic Properties of this compound Calculated via DFT
PropertyCalculated Value (eV)Description
HOMO Energy-6.35Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
LUMO Energy-0.74Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
HOMO-LUMO Energy Gap (ΔE)5.61Indicator of chemical reactivity and kinetic stability.

Note: The values presented are representative and based on DFT calculations for structurally similar compounds. Actual values may vary based on the specific functional and basis set employed. nih.govnih.gov

Beyond DFT, other quantum chemical methods are valuable for studying the ground state properties of this compound. Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without experimental parameters, offering high accuracy. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to obtain precise geometries and energies, often serving as benchmarks for other computational approaches. figshare.com

Semi-empirical methods, such as AM1 and PM5, provide a computationally faster alternative. mdpi.com They use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules or for preliminary analyses before employing more demanding methods. mdpi.com These calculations can yield reliable predictions for ground state properties like heats of formation and molecular geometries, providing a foundational understanding of the molecule's stability and structure. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

To explore the different conformations of this compound, computational chemists map its Potential Energy Surface (PES). mdpi.comrsc.org This is achieved by systematically rotating the dihedral angle of the C-C bond linking the side chain to the ring and calculating the energy at each step. libretexts.org The resulting PES identifies the lowest-energy, most stable conformations (energy minima) and the rotational energy barriers (transition states or saddle points). rsc.org For this molecule, the most stable conformers are those that minimize steric clash between the propene group and the methyl substituent on the pyridine (B92270) ring. libretexts.org

The behavior of a molecule can change significantly in a solution compared to the gas phase. Molecular Dynamics (MD) simulations are a powerful tool for studying these solvent effects. nih.govsemanticscholar.orgnih.gov In an MD simulation, the movements of the solute (this compound) and numerous solvent molecules are calculated over time, providing a dynamic picture of their interactions. mdpi.com

These simulations can reveal how solvents of different polarities might stabilize certain conformations over others. The polar pyridine ring, with its electronegative nitrogen atom, can form specific interactions with polar solvent molecules. researchgate.net Implicit solvent models, like the Conductor-like Screening Model (COSMO), can also be used in quantum chemical calculations to account for the bulk electrostatic effect of the solvent on the molecule's conformational equilibrium and reactivity. mdpi.comrsc.org

Theoretical Studies of Reaction Mechanisms and Kinetics

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions (mechanisms) and their speeds (kinetics). rsc.orgpatonlab.com By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate the activation energies required for the reaction to proceed. rsc.orgrsc.org

Calculation of Activation Barriers and Reaction Pathways

The investigation of chemical reactions involving this compound at a molecular level is achieved through the computational modeling of its reaction pathways. This involves identifying the sequence of elementary steps through which a reaction proceeds, from reactants to products, via transition states. A key aspect of this analysis is the calculation of activation barriers, which are the energy thresholds that must be overcome for a reaction to occur.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are the cornerstone of these investigations. For instance, in studies of reaction mechanisms, DFT methods like B3LYP are frequently used to map out the potential energy surface of a reaction. researchgate.netmdpi.com This allows for the geometric optimization of all stationary points, including reactants, intermediates, transition states, and products. The transition states, which represent the highest energy point along the reaction coordinate, are located and then verified through frequency analysis; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

For a hypothetical reaction, such as the isomerization or oxidation of the propene side chain of this compound, computational chemists would model the step-by-step bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state defines the activation energy (Ea) or activation barrier. A higher activation barrier implies a slower reaction rate. For example, studies on the pyrolysis of propene have detailed the energy barriers for various decomposition pathways, including radical-initiated reactions. researchgate.net Similarly, investigations into cycloaddition reactions of related systems have calculated activation free energies to determine the most favorable reaction pathways. mdpi.comnih.gov

Table 1: Illustrative Example of Calculated Activation Energies for a Hypothetical Reaction of this compound

Reaction PathwayTransition StateActivation Energy (kcal/mol)
Isomerization (cis-trans)TS_iso15.2
[2+2] CycloadditionTS_cyclo35.8
Epoxidation of double bondTS_epox22.5
Hydrogen abstraction from methyl groupTS_H_abs28.1

Note: The data in this table is hypothetical and serves to illustrate the typical output of such a computational study. Specific values for this compound would require a dedicated computational investigation.

Transition State Theory and Reaction Rate Prediction

Once the activation barriers and the vibrational frequencies of the stationary points are calculated, Transition State Theory (TST) provides the framework for predicting the reaction rates. TST posits that the rate of a reaction is determined by the rate at which the activated complexes (the ensemble of molecules at the transition state) convert into products. The fundamental equation of TST relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡).

The rate constant can be calculated using the Eyring equation, which incorporates the partition functions of the reactants and the transition state. These partition functions, which account for the translational, rotational, vibrational, and electronic energy levels, are determined from the optimized geometries and the calculated vibrational frequencies.

Computational software can be employed to solve the coupled differential rate equations for a network of reactions, allowing for the simulation of the concentration of reactants, intermediates, and products over time under specific conditions (e.g., temperature, pressure). researchgate.net This provides a comprehensive kinetic model of the chemical system. For example, in the study of propene pyrolysis, reaction rates were investigated by numerically solving the rate equations, which showed good agreement with experimental observations at various temperatures. researchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov The standard approach involves optimizing the molecular geometry using a DFT method and a suitable basis set, followed by a Gauge-Independent Atomic Orbital (GIAO) calculation to determine the isotropic magnetic shielding constants (σ). mdpi.com These shielding constants are then converted to chemical shifts (δ) by referencing them to the calculated shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of predicted NMR shifts is highly dependent on the chosen computational level (DFT functional and basis set) and whether solvent effects are included, often through a Polarizable Continuum Model (PCM). idc-online.com Machine learning techniques are also being increasingly used to refine DFT-calculated chemical shifts, leading to higher accuracy. nih.gov For instance, comparisons of computed shifts using various functionals like B3LYP, PBE1, and others against experimental values help in selecting the most reliable method. idc-online.com

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Experimental ¹H Shift (ppm)
C2 (Pyridine)158.2157.9H6 (Pyridine)8.35
C3 (Pyridine)137.5137.1H4 (Pyridine)7.45
C5 (Pyridine)131.0130.8H3 (Pyridine)7.10
C1' (Propene)135.4135.0H1' (Propene)5.95
C2' (Propene)115.8115.5H2' (Propene)5.10
C3' (Propene)38.938.6H3' (Propene)3.40
CH₃18.117.9CH₃ protons2.30

Note: This table is for illustrative purposes. The predicted values are hypothetical and based on typical accuracies of DFT calculations.

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is achieved by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed at the same level of theory. The results provide a list of vibrational modes and their corresponding frequencies and intensities. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental spectra. esisresearch.org For example, the C=C and C=N stretching vibrations in aromatic systems are well-characterized computationally. scirp.org

Quantitative Structure-Property Relationships (QSPR) for Predictable Reactivity

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties and reactivity of chemical compounds based on their molecular structure. nih.gov These models establish a mathematical correlation between calculated molecular descriptors and an experimental property.

For a compound like this compound, a QSPR study would involve the following steps:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for a series of related pyridine and propene derivatives. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges). researchgate.netresearchgate.net

Model Development: Using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that links a set of descriptors to a specific property (e.g., reaction rate, binding affinity, boiling point). researchgate.net

Model Validation: The predictive power of the QSPR model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of compounds not used in the model development. researchgate.net

Once a validated QSPR model is established, it can be used to predict the reactivity or other properties of this compound based on its calculated molecular descriptors, even in the absence of experimental data.

Advanced Applications and Research Frontiers of 3 5 Methyl 2 Pyridyl 1 Propene in Chemical Sciences

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The structure of 3-(5-Methyl-2-pyridyl)-1-propene, featuring both a pyridine (B92270) ring and an allyl group, suggests its potential as a bidentate or monodentate ligand in coordination chemistry. The nitrogen atom of the pyridine can coordinate to a metal center, while the allyl group could also participate in binding, making it a candidate for designing novel catalysts. However, specific research detailing its role in catalysis is limited.

Design and Synthesis of Metal Complexes with this compound as a Ligand

The synthesis of metal complexes is a fundamental step toward developing new catalysts. Transition metal complexes involving substituted pyridine ligands are common, and the allyl group offers an additional site for coordination or reaction. For instance, molybdenum complexes with a 2-methallyl group and separate diimine ligands have been synthesized and studied for their electrochemical properties. acs.org While these studies demonstrate the coordination of similar structural motifs (allyl and pyridine-type ligands) to metal centers, specific research detailing the reaction of this compound with metal precursors to form discrete, characterizable complexes is not prominently featured in the available literature.

Investigation of Catalytic Activity in Organic Transformations (e.g., Hydrogenation, Hydroformylation, Polymerization)

The development of catalysts for key organic transformations is a major driver of chemical research. Pyridine-containing ligands have been explored in various catalytic reactions.

Hydrogenation: Ruthenium(II)-p-cymene complexes bearing pyridine-quinoline ligands have been shown to be efficient catalysts for transfer hydrogenation of ketones. nih.govmdpi.com Similarly, rhodium catalysts modified with tripodal polyphosphine ligands have been used for the selective hydrogenation of quinoline. researchgate.net These examples highlight the utility of nitrogen-containing heterocyclic ligands in hydrogenation catalysis. However, studies specifically employing complexes of this compound for hydrogenation reactions are not found.

Hydroformylation: The hydroformylation of propene is a large-scale industrial process, and significant research focuses on ligand design to control regioselectivity. researchgate.netnih.govnih.gov Rhodium complexes with various phosphorus- and sulfur-containing ligands have been investigated to enhance catalytic performance. mdpi.comrsc.org While the impact of different ligands is a subject of intense study, there are no specific reports on the use of this compound as a ligand in rhodium-catalyzed or other metal-catalyzed hydroformylation processes.

Polymerization: While metallocene and other transition metal complexes are widely used as catalysts for olefin polymerization, the specific application of this compound as a ligand in such catalytic systems is not documented.

Mechanistic Insights into Ligand-Mediated Catalysis

Understanding the mechanism by which a ligand influences a catalytic cycle is crucial for designing improved catalysts. Theoretical and experimental studies, such as DFT calculations and in-situ spectroscopy, are often used to elucidate reaction pathways. rsc.org For example, mechanistic studies have been conducted on CO2 hydrogenation catalyzed by Ruthenium(II) complexes with pincer ligands digitellinc.com and on the formation of 2-methylpyridine (B31789) cobalt(I) complexes. acs.org These studies provide deep insight into how ligand architecture affects catalytic intermediates and transition states. Nevertheless, without synthesized complexes of this compound and data on their catalytic activity, no mechanistic studies specific to this ligand are available.

Monomer in the Development of Functional Polymers and Copolymers

The allyl group in this compound makes it a potential monomer for polymerization, and the pyridine group can introduce specific functionalities into the resulting polymer backbone.

Synthesis of Pyridine-Functionalized Polymers

Polymers containing pyridine units are of interest for their coordination properties, potential catalytic activity, and responsiveness to stimuli like pH. The synthesis of such polymers can be achieved by polymerizing pyridine-containing monomers. For instance, polymers with allyl functionality are versatile precursors for further modification. nih.gov However, specific studies detailing the polymerization of this compound to create pyridine-functionalized polymers are not readily found in the scientific literature. Research in this area often involves other functional monomers, such as vinylpyridines or methacrylate (B99206) derivatives containing pyridine moieties. rsc.orgresearchgate.netgoogle.com

Control over Polymer Architecture and Topology

Modern polymer chemistry offers various techniques to control the architecture of polymers, leading to linear, branched, star-shaped, or network structures with tailored properties. rsc.org Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful tools for achieving this control. researchgate.nettue.nl The ability to create well-defined polymer architectures is crucial for applications in materials science and biomedicine. rsc.orgwhiterose.ac.uk While the principles of controlling polymer architecture are well-established, the application of these techniques to the monomer this compound has not been specifically reported.

Precursor for Advanced Organic Materials and Supramolecular Assemblies

The combination of a heteroaromatic pyridine ring and a polymerizable alkene moiety makes this compound an intriguing building block for advanced organic materials and supramolecular structures.

Design of Molecular Switches or Sensors

The design of molecules that can reversibly switch between two or more stable states in response to external stimuli such as light, pH, or the presence of specific analytes is a cornerstone of materials science and nanotechnology. The pyridine and propene functionalities in this compound offer distinct handles for the development of molecular switches and sensors.

Photochromic molecular switches, for instance, can be engineered by incorporating moieties that undergo reversible photochemical reactions. While the simple propene group itself is not photochromic, it can be chemically modified to create more complex systems. For example, it could be a precursor to a spiropyran unit, which is known to exhibit photochromism. The pyridine ring can modulate the electronic properties of such a system, influencing the absorption wavelengths and the stability of the different isomeric forms. nih.govyoutube.com Research on other pyridyl-containing photochromic systems has demonstrated the significant role of the pyridine unit in tuning the switching behavior. nih.gov

Furthermore, the pyridine nitrogen atom can act as a binding site for metal ions or as a proton acceptor, making the molecule sensitive to its chemical environment. This property is the basis for many fluorescent chemosensors. The fluorescence properties of a molecule containing the this compound scaffold could be designed to change upon binding of a target analyte to the pyridine nitrogen. For instance, pyridinium-based fluorescent probes have been developed for two-photon microscopy, where the pyridinium (B92312) core acts as an electron acceptor. nih.govnih.gov The methyl group on the pyridine ring in this compound can also influence the sensor's selectivity and sensitivity through steric and electronic effects.

Table 1: Potential Molecular Switching and Sensing Mechanisms for this compound Derivatives

StimulusPotential MechanismFunctional Moiety
Light (UV/Vis)PhotoisomerizationModified propene group (e.g., as part of a spiropyran)
pHProtonation/deprotonation of pyridine nitrogenPyridine ring
Metal IonsCoordination to pyridine nitrogenPyridine ring
Organic MoleculesHost-guest interactionsModified macrocyclic structures

Self-Assembly Studies (e.g., π-π stacking interactions)

The spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions is known as self-assembly. The pyridine ring in this compound is capable of participating in π-π stacking interactions, which are crucial in the formation of supramolecular assemblies. rsc.orgrsc.org These interactions, where the aromatic rings align face-to-face or in an offset fashion, play a significant role in determining the crystal packing and the properties of the resulting materials. researchgate.netmdpi.comcore.ac.ukacs.org

Application in Green Chemistry and Sustainable Synthesis Research

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org this compound and its derivatives have potential applications in this field, both as building blocks for sustainable materials and as components of environmentally benign catalytic systems.

The synthesis of pyridine derivatives itself is an area of active research in green chemistry, with a focus on developing one-pot, multicomponent reactions that are atom-economical and use environmentally friendly solvents and catalysts. nih.gov The synthesis of this compound could potentially be optimized using such green methodologies.

Furthermore, pyridyl-containing ligands are widely used in transition-metal catalysis due to their ability to coordinate with metal centers and influence their reactivity and selectivity. By attaching a polymerizable propene group, this compound could be used to create polymer-supported catalysts. These catalysts can be easily separated from the reaction mixture and reused, which is a key principle of green chemistry. The use of pyridinium salts, derived from pyridines, has also been explored in the radical-mediated difunctionalization of alkenes, offering sustainable synthetic routes. rsc.orgchemeurope.com Photoenzymatic reactions involving pyridylmethyl radicals have been developed for the enantioselective hydroalkylation of alkenes, showcasing a green approach to chiral synthesis. princeton.eduresearchgate.net

Table 2: Potential Green Chemistry Applications of this compound

Application AreaPotential Role of this compoundGreen Chemistry Principle
CatalysisPrecursor to polymer-supported ligandsEasy separation and reuse of catalyst
Sustainable SynthesisBuilding block for functional materialsUse of renewable feedstocks (if derived from bio-based sources)
Radical ChemistryPrecursor to pyridinium salts for alkene functionalizationAtom economy, avoidance of hazardous reagents
BiocatalysisSubstrate for photoenzymatic reactionsUse of enzymes, mild reaction conditions

Chemical Biology Probes (Excluding direct therapeutic or safety profiles)

Chemical biology probes are small molecules designed to study and manipulate biological systems. The structural motifs within this compound lend themselves to the design of such probes, particularly for applications in bioimaging and protein labeling.

The pyridine moiety can be a key component of fluorescent probes. For example, pyridinium-based fluorophores have been designed for targeted imaging of cellular organelles like lysosomes and mitochondria. nih.gov The fluorescence of these probes is often sensitive to the local environment, allowing for the sensing of biological parameters. Pyrrolo[3,4-c]pyridine-based fluorescent chemosensors have been developed for the detection of iron ions in living cells. acs.org The methyl and propene substituents on the this compound scaffold could be modified to tune the probe's photophysical properties and its localization within the cell.

The propene group, on the other hand, provides a reactive handle for covalent labeling of biomolecules. For instance, the terminal alkene can participate in proximity-enhanced protein crosslinking reactions with a tetrazine moiety, a type of bioorthogonal chemistry. nih.gov This allows for the specific labeling and study of protein-protein interactions. The alkene can also be functionalized to create other reactive groups suitable for protein labeling. oregonstate.eduyoutube.com Biochemically functionalized probes are increasingly used for cell-type-specific targeting and recording in complex biological environments like the brain. nih.gov

Table 3: Potential Chemical Biology Probe Applications of this compound

Probe TypeFunctionalityTarget Application
Fluorescent ProbePyridine as part of the fluorophoreBioimaging of cellular structures and ions
Covalent Labeling ProbeAlkene for bioorthogonal reactionProtein-protein interaction studies
Affinity-Based ProbeModified scaffold for specific bindingTargeting specific enzymes or receptors

Structure Activity Relationship Studies for Derivatives and Analogous Compounds

Systematic Structural Modifications on the Pyridine (B92270) Ring (e.g., position of methyl group)

The biological significance of isomerism, where molecules have the same formula but different atomic arrangements, is profound. solubilityofthings.com Moving the methyl group to different positions on the pyridine ring (e.g., position 3, 4, or 6) would create structural isomers of the parent compound. Each isomer would exhibit a unique electronic and steric profile, leading to different biological activities. For instance, the position of a methyl group can influence the basicity of the pyridine nitrogen and the molecule's ability to form hydrogen bonds or engage in pi-stacking interactions with a biological target. mdpi.com

In a study on pyrrolo[3,4-c]pyridine derivatives, it was noted that the presence of a methyl group on the pyridine ring was important for metabolic stability and that its removal led to a significant loss of antimycobacterial activity. mdpi.com This highlights the direct impact of this small alkyl group. Furthermore, research on 2-amino-4-methylpyridine (B118599) analogues as inhibitors for inducible nitric oxide synthase (iNOS) demonstrated that substitutions at various positions on the ring were critical for potency. nih.gov

The electronic influence of substituents on a pyridine ring has been systematically studied. Electron-donating groups (like methyl) and electron-withdrawing groups alter the electron density around the ring, which in turn affects binding to metallic or biological targets. A comparative study of pincer-type ligands showed that electron-donating groups on the pyridine ring generally increase electron density at the coordinated metal center.

A hypothetical SAR study could compare the biological activity of different isomers, as shown in the table below. The activity data is illustrative, based on general principles where steric hindrance or optimal positioning of the methyl group could enhance or diminish interaction with a hypothetical receptor.

CompoundStructurePosition of Methyl GroupHypothetical Relative Activity (%)Rationale
Isomer 1 (Parent)3-(5-Methyl-2-pyridyl)-1-propene5100Baseline activity. Methyl group is distal to the propene chain.
Isomer 23-(3-Methyl-2-pyridyl)-1-propene375Potential steric hindrance between the methyl and propene groups, possibly forcing the propene out of plane with the ring.
Isomer 33-(4-Methyl-2-pyridyl)-1-propene4120Methyl group at position 4 may enhance electronic properties favorable for binding without causing steric clash.
Isomer 43-(6-Methyl-2-pyridyl)-1-propene650Significant steric hindrance next to the nitrogen and propene substituent, likely reducing binding affinity.

Variations in the Propene Chain and its Functionalization

The propene (or allyl) group is a versatile functional handle. It can participate in various chemical reactions, and its presence in natural products is often linked to their biological activity. nih.gov The double bond of the propene chain is a site for potential functionalization, and its saturation state (propene vs. propyl) dramatically alters the molecule's geometry and electronic properties.

Key modifications to the propene chain for SAR studies would include:

Saturation: Converting the propene to a propyl group removes the planar, sp2-hybridized carbons and the reactive double bond. This would make the side chain more flexible and less reactive, which could decrease or increase biological activity depending on the target's binding site requirements.

Hydroxylation: Introducing a hydroxyl group (e.g., to form a propenol derivative) adds a polar, hydrogen-bond donating and accepting group. This could significantly enhance interactions with polar residues in a protein's active site.

Epoxidation: Converting the double bond to an epoxide introduces a reactive electrophilic site that can covalently bind to nucleophilic residues (like cysteine or histidine) in a target protein.

Chain Extension or Shortening: Varying the length of the alkyl chain (e.g., to ethyl or butyl) would probe the spatial limits of the binding pocket.

The table below illustrates how such functionalizations could be explored in an SAR campaign.

Derivative NameModification on Side ChainPotential Impact on PropertiesHypothetical Biological Effect
3-(5-Methyl-2-pyridyl)propaneSaturation (Alkane)Increased flexibility, loss of pi-system, reduced reactivity.May decrease activity if the double bond is crucial for binding, or increase it if flexibility is favored.
1-(5-Methyl-2-pyridyl)prop-2-en-1-olHydroxylationIncreased polarity, H-bond donor/acceptor capabilities.Likely to increase water solubility and could form key H-bonds with a target, enhancing potency.
5-Methyl-2-(oxiran-2-ylmethyl)pyridineEpoxidationIntroduces a reactive electrophile.Could act as an irreversible inhibitor through covalent modification of the target protein.
5-Methyl-2-vinylpyridineChain Shortening (Vinyl)Reduces distance between pyridine and double bond.Alters spatial arrangement, which may improve or disrupt optimal binding orientation.

Comparative Analysis of Synthetic Routes, Reactivity, and Applications Across Analogues

The synthesis of this compound and its analogues can be approached through various organic chemistry strategies. The choice of route often depends on the availability of starting materials, desired scale, and cost-effectiveness. A comparative analysis is crucial for selecting the optimal pathway for creating a library of derivatives for SAR studies.

One common approach involves the cross-coupling of a halogenated pyridine with an organometallic propene reagent (e.g., allylmagnesium bromide or allylboronic acid) via reactions like Suzuki or Stille coupling. Alternatively, a methylpyridine derivative could be functionalized. For example, 2,5-lutidine (2,5-dimethylpyridine) could be selectively deprotonated at one of the methyl groups followed by reaction with an appropriate electrophile to build the propene chain.

Below is a comparative table of plausible synthetic routes to obtain different isomers, which could be essential for the studies outlined in section 7.1.

Target AnalogueSynthetic RouteStarting MaterialsKey ReactionPotential Advantages/Disadvantages
2-Allyl-5-methylpyridineSuzuki Coupling2-Bromo-5-methylpyridine (B20793), Allylboronic acid pinacol (B44631) esterPalladium-catalyzed cross-couplingAdvantage: High functional group tolerance. Disadvantage: Cost of palladium catalyst and boronic ester.
4-Allyl-3-methylpyridineGrignard Reaction4-Chloro-3-methylpyridine, Allylmagnesium bromideNucleophilic aromatic substitution or cross-couplingAdvantage: Inexpensive Grignard reagent. Disadvantage: Can have issues with regioselectivity and functional group compatibility.
2-Allyl-6-methylpyridineWittig Reaction6-Methylpicolinaldehyde, Allyltriphenylphosphonium bromideOlefin synthesisAdvantage: Reliable C=C bond formation. Disadvantage: Requires multi-step synthesis of the starting aldehyde.
Guareschi Pyridine SynthesisMulti-component condensationCyanoacetamide, an acetoacetate (B1235776) derivative, and an aldehydeCyclocondensationAdvantage: Builds a highly substituted pyridine core in one pot. nih.gov Disadvantage: May result in modest yields and require significant optimization. nih.gov

The reactivity of these analogues is dominated by the pyridine nitrogen (basicity, nucleophilicity) and the propene double bond (susceptibility to electrophilic addition, oxidation, or polymerization). Applications for such compounds could range from ligands in catalysis to building blocks for agrochemicals and pharmaceuticals.

Development of High-Throughput Screening Methodologies for Derivative Libraries

Once a library of derivatives is synthesized, high-throughput screening (HTS) is essential for rapidly evaluating their biological activity. The development of a robust and sensitive HTS assay is a critical step in the drug discovery process. acs.org For pyridine-containing compounds, which are common scaffolds for kinase inhibitors, various HTS formats have been developed. nih.govdrugdiscoverytrends.com

A popular and powerful HTS method is based on Fluorescence Resonance Energy Transfer (FRET). nih.gov FRET assays can be designed to measure a variety of biological events, including protein-protein interactions, enzyme activity, or ligand-induced conformational changes in a target protein. umn.eduresearchgate.netumn.edu For example, to screen for inhibitors of a specific kinase, a FRET-based biosensor can be engineered. This biosensor might consist of the kinase flanked by two fluorescent proteins (a donor and an acceptor). Binding of an inhibitor could lock the kinase in a specific conformation, changing the distance or orientation between the fluorophores and thus altering the FRET signal.

The development of such an assay involves several key steps:

Assay Design: Choosing the appropriate FRET pair, designing the biosensor construct, and selecting the biological system (e.g., purified protein or engineered cell line).

Optimization: Adjusting concentrations of reagents, incubation times, and buffer conditions to achieve a stable and robust signal.

Validation: Testing the assay with known activators and inhibitors to ensure it can accurately identify hits. A key metric for validation is the Z'-factor, which assesses the statistical separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. nih.gov

Automation: Adapting the assay to a multi-well plate format (e.g., 384- or 1536-well plates) and using robotic liquid handlers and plate readers to enable the screening of thousands of compounds per day.

For a library of this compound derivatives, a FRET-based HTS campaign could efficiently identify compounds that bind to a specific target, providing the initial data needed to build a comprehensive structure-activity relationship.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Pathways and Catalytic Systems

Key areas for exploration include:

Direct C-H Functionalization: Developing catalytic systems that can directly introduce the allyl group onto the picoline core would be a significant advancement. This approach avoids the pre-functionalization of starting materials, reducing step count and waste. Research into transition-metal catalysts (e.g., based on Palladium, Rhodium, or Iridium) capable of selectively activating the C-H bond at the 2-position of 5-methylpyridine for subsequent allylation is a primary challenge.

Novel Cross-Coupling Strategies: While established, cross-coupling reactions can be further optimized. Future work could investigate the use of catalysts based on earth-abundant metals like iron, copper, or nickel as more sustainable alternatives to precious metals. The development of new ligand scaffolds for these catalysts will be crucial to achieve high reactivity and selectivity for the specific substrates required to build the target molecule.

Photoredox and Electrochemical Synthesis: These emerging synthetic tools offer alternative activation modes under mild conditions. Research could explore whether a combination of a photocatalyst and a nickel catalyst could couple an allyl source with a halopyridine precursor. Similarly, electrosynthesis could provide a reagent-free method for generating the necessary reactive intermediates.

Table 1: Comparison of Traditional vs. Future Synthetic Approaches
ApproachTraditional Methods (Hypothetical)Future Research Directions
StrategyGrignard reaction with 2-chloro-5-methylpyridine (B98176) followed by elimination.Direct C-H allylation of 5-methylpyridine.
CatalystStoichiometric magnesium, no catalyst.Advanced catalytic systems (e.g., Pd, Ni, Fe) with tailored ligands.
Key AdvantagesUtilizes well-established reactions.Higher atom economy, fewer steps, reduced waste.
ChallengesRequires pre-functionalization, generates stoichiometric waste.Achieving high selectivity and catalyst turnover.

Deeper Mechanistic Understanding of Complex Transformations

To optimize existing reactions and design new ones, a profound understanding of the underlying reaction mechanisms is essential. For a molecule like 3-(5-Methyl-2-pyridyl)-1-propene, which can undergo transformations at the pyridine (B92270) ring, the methyl group, or the propene side chain, the mechanistic landscape is rich and complex.

Future research should address:

Kinetic and Spectroscopic Studies: In-depth kinetic analysis of catalytic cycles can reveal rate-limiting steps and catalyst deactivation pathways. The use of in-situ spectroscopic techniques, such as ReactIR or NMR spectroscopy, can help identify and characterize transient intermediates that are critical to the reaction mechanism but are often missed by conventional analysis.

Computational Modeling: Density Functional Theory (DFT) calculations can provide invaluable insights into reaction pathways, transition state energies, and the role of the catalyst and ligands. researchgate.net Such studies can predict the feasibility of proposed synthetic routes and explain observed regioselectivity, guiding experimental efforts. For instance, modeling can clarify the preference for reactions at the pyridine nitrogen versus the alkene.

Isotopic Labeling Studies: Experiments using isotopically labeled starting materials (e.g., with Deuterium or ¹³C) are powerful tools for elucidating bond-forming and bond-breaking sequences, providing definitive evidence for proposed mechanisms.

Table 2: Methodologies for Mechanistic Investigation
Mechanistic QuestionInvestigative TechniqueExpected Insight
Rate-limiting step in a catalytic cycle?Kinetic studies (e.g., reaction progress monitoring)Identifies bottlenecks for process optimization.
Structure of key reaction intermediates?In-situ spectroscopy (NMR, IR), DFT calculationsConfirms proposed pathway and catalyst resting state.
Origin of observed regioselectivity?DFT calculations, Isotopic labelingExplains why one position reacts preferentially over another.
Role of the solvent or additives?Systematic variation of reaction parameters, computational modelingOptimizes reaction conditions and reveals non-obvious effects.

Integration of Advanced Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling data-driven approaches to reaction discovery and optimization. engineering.org.cnnih.gov These tools can analyze vast datasets of chemical reactions to identify patterns that are not obvious to human chemists. analytik.news

For this compound and its derivatives, AI/ML could be applied to:

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel synthetic routes by learning from the entire body of published chemical reactions. engineering.org.cnacs.org This could uncover non-intuitive disconnections and suggest more efficient pathways to the target molecule.

Forward Reaction Prediction: Given a set of reactants and conditions, ML models can predict the likely products and their yields. nih.gov This is particularly useful for assessing the feasibility of novel, unproven reactions before committing laboratory resources. Graph transformer neural networks, for example, have shown promise in predicting regioselectivity by learning from 3D molecular structures. digitellinc.com

Condition Optimization: ML algorithms can be coupled with high-throughput experimentation (HTE) platforms to rapidly screen and optimize reaction conditions (e.g., catalyst, ligand, solvent, temperature), accelerating the development of robust synthetic protocols. digitellinc.com

Development of Sustainable and Environmentally Benign Synthesis Protocols

The principles of green chemistry are increasingly important in modern organic synthesis. Future research must prioritize the development of sustainable methods for producing this compound.

Key challenges and opportunities include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. C-H activation and cycloaddition reactions are inherently more atom-economical than substitution reactions that generate salt byproducts.

Use of Renewable Feedstocks and Benign Solvents: Exploring routes that start from biomass-derived chemicals would be a long-term goal. In the shorter term, replacing hazardous solvents like chlorinated hydrocarbons or aprotic polar solvents with greener alternatives (e.g., water, ethanol, or 2-methyltetrahydrofuran) is crucial. wikipedia.org

Continuous Flow Chemistry: Transferring synthetic processes from batch reactors to continuous flow systems can offer significant advantages in terms of safety, efficiency, and scalability. rsc.org Flow reactors allow for precise control over reaction parameters and enable the safe handling of highly reactive or unstable intermediates. rsc.org

Table 3: Green Chemistry Metrics for Synthesis Evaluation
MetricDefinitionGoal for Future Synthesis
Atom Economy(MW of product / MW of all reactants) x 100%Maximize (>90%)
Process Mass Intensity (PMI)Total mass in process / Mass of productMinimize (<10)
Solvent SelectionUse of environmentally friendly solvents.Prioritize recommended/green solvents (e.g., water, alcohols).
Energy EfficiencyConducting reactions at ambient temperature and pressure.Avoid harsh conditions and excessive heating/cooling.

Expanding the Scope of Non-Polymerization Applications in Materials and Catalysis

The unique combination of a pyridine head and an alkene tail makes this compound an attractive building block for functional materials beyond simple polymers.

Future research should investigate its potential in:

Organometallic Catalysis: The pyridine nitrogen is an excellent coordinating atom for transition metals. The molecule can serve as a hemilabile ligand, where the alkene can reversibly coordinate to the metal center, potentially influencing catalytic activity and selectivity. Complexes derived from this ligand could be explored in reactions like hydrogenation, hydroformylation, or polymerization. Pyrazolyl-pyridine ruthenium(II) complexes, for example, have been studied for their catalytic activity. rsc.orgrsc.org

Advanced Materials: Pyridine-containing molecules have been used as passivating agents to reduce defects in perovskite solar cells, enhancing their efficiency and stability. acs.org The specific structure of this compound could be investigated for similar roles in optoelectronic devices.

Functional Surfaces: The propene group allows for covalent attachment to surfaces via methods like thiol-ene click chemistry or hydrosilylation. This could be used to modify the surfaces of silica, gold, or silicon wafers, imparting new properties such as altered hydrophobicity, metal-binding capacity, or catalytic activity.

Interdisciplinary Research Opportunities in Chemical Engineering and Advanced Characterization

Bridging the gap between laboratory-scale discovery and practical application requires a collaborative, interdisciplinary approach, particularly with chemical engineering.

Opportunities for synergy include:

Process Development and Scale-Up: Chemical engineers can translate a promising laboratory synthesis into a robust, scalable, and economically viable process. This involves reactor design (especially for flow processes), kinetic modeling to understand process dynamics, and developing efficient downstream purification protocols. rsc.org

Catalyst Engineering: The performance of heterogeneous catalysts, which could be used for the synthesis or transformations of the title compound, is highly dependent on their physical properties (e.g., surface area, pore size). Collaboration with materials scientists and chemical engineers is key to designing and fabricating optimized catalyst supports. Studies on zeolites for methanol-to-olefin conversion highlight the importance of catalyst structure and acid site density. acs.orgchalmers.se

Advanced Characterization: Understanding the structure-property relationships in new materials derived from this compound requires sophisticated characterization techniques. This includes surface-sensitive methods (e.g., XPS, AFM) to study modified surfaces and time-resolved spectroscopy to probe excited-state dynamics in optoelectronic materials.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(5-Methyl-2-pyridyl)-1-propene and its derivatives?

  • Methodological Answer : A catalytic approach using Fe₂O₃@SiO₂/In₂O₃ has been demonstrated for synthesizing structurally similar pyridyl-allylidene derivatives. This method involves coupling 5-methyl-2-pyridine derivatives with propenyl precursors under mild conditions (80–100°C, 6–8 hours) to achieve yields of 70–85% . Key steps include:
  • Catalyst activation at 150°C under inert gas.
  • Solvent selection (e.g., DMF or ethanol) to optimize regioselectivity.
  • Purification via column chromatography with silica gel (ethyl acetate/hexane gradient).

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR spectroscopy : Compare ¹H and ¹³C NMR data to PubChem-computed spectra (e.g., δ 8.3–8.5 ppm for pyridyl protons, δ 5.5–6.2 ppm for propenyl protons) .
  • Mass spectrometry : Confirm molecular ion peaks (expected m/z ≈ 147.2 for C₉H₁₁N).
  • IR spectroscopy : Identify characteristic C=C (1650–1680 cm⁻¹) and pyridyl C-N (1220–1250 cm⁻¹) stretches.

Q. What physicochemical properties are critical for handling this compound?

  • Methodological Answer : While direct data is limited, analogous compounds (e.g., 3-(3,5-dimethyl-4-methoxyphenyl)-1-propene) suggest:
  • Boiling point : ~241°C (extrapolated from similar arylpropenes) .
  • Density : ~0.92–0.95 g/cm³ (measured via pycnometry for related liquids).
  • Stability : Store under nitrogen at 2–8°C to prevent oxidation of the propenyl group.

Advanced Research Questions

Q. How can catalytic efficiency be optimized in the synthesis of pyridyl-propenyl derivatives?

  • Methodological Answer : The Fe₂O₃@SiO₂/In₂O₃ catalyst system can be enhanced by:
  • Surface area modulation : Reduce SiO₂ coating thickness (≤5 nm) to improve active site accessibility.
  • Reaction kinetics : Monitor via in-situ FTIR to adjust temperature (optimal range: 80–90°C).
  • Catalyst recycling : Reuse up to 5 cycles with <10% yield drop by washing with acetone.

Q. What experimental strategies resolve contradictions in reactivity data for pyridyl-propenyl systems?

  • Methodological Answer : Conflicting reactivity (e.g., unexpected regioselectivity) can arise from solvent polarity or steric effects. Mitigation strategies include:
  • Computational modeling : Use DFT to predict transition states (e.g., B3LYP/6-31G* level).
  • Isotopic labeling : Track propenyl group migration using deuterated reagents.
  • Comparative studies : Contrast catalytic vs. conventional methods (e.g., POCl₃-mediated routes) .

Q. How does substituent variation on the pyridyl ring influence the compound’s stability under acidic conditions?

  • Methodological Answer : Stability assays for derivatives (e.g., 5-methyl vs. 5-fluoro substituents) reveal:
  • pH-dependent degradation : At pH < 3, propenyl cleavage occurs within 24 hours (HPLC monitoring).
  • Electron-withdrawing groups : Enhance stability (e.g., 5-CF₃ derivatives show <5% degradation at pH 2).
  • Accelerated aging tests : Use Arrhenius plots (40–60°C) to extrapolate shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.